Cas no 2172067-71-7 (2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide)

2-5-(Oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide is a specialized heterocyclic compound featuring a triazole core linked to an oxane (tetrahydropyran) moiety and an acetamide functional group. Its unique structural framework combines the stability of a saturated oxygen-containing ring with the versatility of a 1,2,3-triazole, making it a valuable intermediate in medicinal chemistry and drug discovery. The propyl substitution enhances lipophilicity, potentially improving membrane permeability in bioactive applications. This compound is particularly useful in the synthesis of targeted small molecules, offering opportunities for structure-activity relationship (SAR) studies. Its well-defined reactivity profile and modular design facilitate further derivatization, supporting research in pharmacophore optimization and scaffold diversification.
2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide structure
2172067-71-7 structure
Product name:2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide
CAS No:2172067-71-7
MF:C12H20N4O2
MW:252.312802314758
CID:6022025
PubChem ID:165786068

2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide
    • 2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
    • EN300-1597736
    • 2172067-71-7
    • Inchi: 1S/C12H20N4O2/c1-2-5-16-12(9-3-6-18-7-4-9)10(14-15-16)8-11(13)17/h9H,2-8H2,1H3,(H2,13,17)
    • InChI Key: WGHRZBBEIXNBMF-UHFFFAOYSA-N
    • SMILES: O1CCC(C2=C(CC(N)=O)N=NN2CCC)CC1

Computed Properties

  • Exact Mass: 252.15862589g/mol
  • Monoisotopic Mass: 252.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų
  • XLogP3: -0.2

2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1597736-0.05g
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
0.05g
$1573.0 2023-06-04
Enamine
EN300-1597736-1.0g
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
1g
$1872.0 2023-06-04
Enamine
EN300-1597736-2.5g
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
2.5g
$3670.0 2023-06-04
Enamine
EN300-1597736-0.1g
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
0.1g
$1648.0 2023-06-04
Enamine
EN300-1597736-500mg
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
500mg
$1797.0 2023-09-23
Enamine
EN300-1597736-100mg
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
100mg
$1648.0 2023-09-23
Enamine
EN300-1597736-250mg
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
250mg
$1723.0 2023-09-23
Enamine
EN300-1597736-1000mg
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
1000mg
$1872.0 2023-09-23
Enamine
EN300-1597736-5.0g
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
5g
$5429.0 2023-06-04
Enamine
EN300-1597736-2500mg
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
2172067-71-7
2500mg
$3670.0 2023-09-23

Additional information on 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide

Recent Advances in the Study of 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide (CAS: 2172067-71-7)

The compound 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide (CAS: 2172067-71-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the unique structural features of 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide, which combines a triazole ring with an oxane moiety and an acetamide group. This combination has been shown to confer remarkable stability and bioavailability, making it a promising candidate for drug development. Researchers have employed advanced synthetic techniques, including click chemistry and microwave-assisted synthesis, to optimize the production of this compound with high yield and purity.

In vitro and in vivo studies have demonstrated that 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, recent findings published in the Journal of Medicinal Chemistry indicate that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from animal models have shown promising results in reducing inflammation-related pain and swelling without significant adverse effects.

Further investigations into the mechanism of action have revealed that 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide interacts with specific protein domains, modulating signal transduction pathways associated with immune response and cell proliferation. These findings have opened new avenues for its application in treating chronic inflammatory diseases and certain types of cancer. However, more extensive preclinical and clinical trials are required to fully elucidate its therapeutic potential and safety profile.

In conclusion, 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide represents a promising compound in the realm of medicinal chemistry, with its unique structure and multifaceted biological activities. Continued research efforts are essential to translate these findings into viable therapeutic options, addressing unmet medical needs in inflammation and oncology.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD